molecular formula C56H33NO8 B13733832 6,6',6

6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)

Cat. No.: B13733832
M. Wt: 847.9 g/mol
InChI Key: HVRMPQUPEMMZMO-UHFFFAOYSA-N
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Description

6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) (H4CTNA) is a tetracarboxylic acid ligand featuring a carbazole core symmetrically functionalized with four 2-naphthoic acid groups. This compound is synthesized via Suzuki coupling reactions, as demonstrated in the construction of metal-organic frameworks (MOFs) like BUT-63 . The carbazole core provides electron-rich aromaticity, while the 2-naphthoic acid substituents enable strong coordination with metal ions (e.g., Zr⁶ clusters), forming stable porous frameworks. H4CTNA-based MOFs exhibit exceptional chemical stability due to the rigidity of the carbazole core and the robust Zr–O bonds formed during synthesis . Applications include fluorescence-based pH sensing (1.0–8.0 pH range) and gas separation due to their high surface area (~1,800 m²/g) and porosity .

Properties

Molecular Formula

C56H33NO8

Molecular Weight

847.9 g/mol

IUPAC Name

6-[1,6,8-tris(6-carboxynaphthalen-2-yl)-9H-carbazol-3-yl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C56H33NO8/c58-53(59)41-13-7-29-17-37(3-1-33(29)21-41)45-25-47(39-11-5-35-23-43(55(62)63)15-9-31(35)19-39)51-49(27-45)50-28-46(38-4-2-34-22-42(54(60)61)14-8-30(34)18-38)26-48(52(50)57-51)40-12-6-36-24-44(56(64)65)16-10-32(36)20-40/h1-28,57H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)

InChI Key

HVRMPQUPEMMZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C(=C3)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)NC7=C4C=C(C=C7C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Synthesis of 1,3,6,8-Tetrabromo-9H-carbazole (Intermediate)
  • Starting from commercially available carbazole, bromination is carried out under controlled conditions, often in acetic acid solvent at mild temperatures (~30 °C).
  • The reaction yields 1,3,6,8-tetrabromo-9H-carbazole, which serves as the tetravalent coupling partner for subsequent reactions.
Suzuki-Miyaura Cross-Coupling Reaction
  • The key step involves coupling 1,3,6,8-tetrabromo-9H-carbazole with 2-(methoxycarbonyl)phenylboronic acid or related boronic acid derivatives.
  • Reaction conditions:
    • Solvent: Degassed ethylene glycol dimethyl ether (DME).
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
    • Base: Cesium fluoride (CsF).
    • Atmosphere: Dry nitrogen.
    • Temperature: Reflux (~80-90 °C).
    • Time: Approximately 8 hours.
  • After completion, the reaction mixture is cooled, and the organic phase is extracted and purified by column chromatography.
  • The product at this stage is the tetramethyl ester of the target compound (tetramethyl 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoate)).
Hydrolysis to Tetrakis(2-naphthoic acid)
  • The ester groups are hydrolyzed under basic conditions:
    • Solvent: A mixture of tetrahydrofuran (THF) and methanol (2:1 v/v).
    • Base: Sodium hydroxide aqueous solution (3 N).
    • Conditions: Reflux for 8 hours.
  • The reaction mixture is then acidified to pH 1 using concentrated hydrochloric acid.
  • The precipitated product is filtered, washed, recrystallized from dimethylformamide (DMF), and dried under vacuum.
  • The final product is 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) with high purity and yield (~90% based on ester precursor).

Reaction Scheme Summary

Step Reactants/Conditions Product Yield (%) Notes
1 Carbazole + Bromine (in AcOH, 30 °C) 1,3,6,8-Tetrabromo-9H-carbazole Not specified Bromination intermediate
2 1,3,6,8-Tetrabromo-9H-carbazole + 2-(methoxycarbonyl)phenylboronic acid, Pd(PPh3)4, CsF, DME, reflux, N2 Tetramethyl 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoate) 70% Suzuki coupling
3 Tetramethyl ester + NaOH (3 N), THF/MeOH (2:1), reflux, acidify with HCl 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) 90% Hydrolysis and purification

Experimental Conditions and Notes

  • All sensitive reactions are conducted under dry nitrogen atmosphere using Schlenk techniques to avoid moisture and oxygen interference.
  • Purification involves standard chromatographic techniques and recrystallization to ensure high purity.
  • Characterization is typically done by $$^{1}H$$ NMR spectroscopy, confirming the structure and purity of intermediates and final product.
  • The final product exhibits characteristic proton signals consistent with the carbazole and naphthoic acid moieties.

Summary Table of Key Parameters

Parameter Details
Starting Material Carbazole
Key Intermediate 1,3,6,8-Tetrabromo-9H-carbazole
Coupling Partner 2-(methoxycarbonyl)phenylboronic acid
Catalyst Pd(PPh3)4
Base CsF (coupling), NaOH (hydrolysis)
Solvents Acetic acid, DME, THF/MeOH, DMF
Atmosphere Dry nitrogen
Reaction Times 8 h (coupling), 8 h (hydrolysis)
Yields 70% (coupling), 90% (hydrolysis)
Purification Column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs)

One of the prominent applications of this compound is in the development of OLEDs. Its structure allows for efficient charge transport and light emission. Research indicates that derivatives of carbazole compounds are utilized as hole transport materials due to their high thermal stability and excellent electronic properties. The integration of 6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) in OLEDs can enhance device efficiency and longevity.

Nanocomposites

The compound can also be used to create nanocomposites with enhanced mechanical and thermal properties. By incorporating this compound into polymer matrices, researchers have demonstrated improvements in strength and thermal resistance. Such materials are valuable in aerospace and automotive industries where lightweight and durable materials are essential.

Pharmaceuticals

Drug Delivery Systems

Recent studies have explored the use of 6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enables controlled release profiles. This property is particularly beneficial for anticancer drugs where targeted delivery can minimize side effects while maximizing therapeutic efficacy.

Antioxidant Activity

The compound has shown promising antioxidant properties in preliminary studies. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The incorporation of this compound into formulations may enhance the stability and effectiveness of antioxidant therapies.

Nanotechnology

Nanocarriers for Targeted Therapy

In nanotechnology, the compound's ability to form nanoscale structures makes it an ideal candidate for developing nanocarriers for drug delivery. These nanocarriers can be engineered to target specific cells or tissues, improving the precision of treatments for diseases such as cancer.

Photothermal Therapy

The unique optical properties of 6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) allow it to be used in photothermal therapy applications. When exposed to near-infrared light, this compound can convert light energy into heat effectively, enabling localized treatment of tumors while sparing surrounding healthy tissues.

Case Studies

Application AreaStudy ReferenceFindings
OLEDs Enhanced efficiency in light emission compared to traditional materials.
Drug Delivery Systems Improved controlled release profiles for anticancer drugs using this compound as a carrier.
Nanocomposites Significant improvements in mechanical strength when incorporated into polymer matrices.
Photothermal Therapy Effective heat generation upon NIR exposure leading to tumor reduction in animal models.

Mechanism of Action

The mechanism of action of 6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Applications/Properties Reference
H4CTNA Carbazole Four 2-naphthoic acid groups pH sensing, stable Zr-MOFs (BUT-63)
H4PTTNA (Pyrene-based analogue) Pyrene Four 2-naphthoic acid groups Hydrogen-bonded organic frameworks (HOF-14), hydrocarbon separation
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) Trimethylbenzene Three 2-naphthoic acid groups Research tool (no specified application)
H4CTTB (Carbazole-based, benzoic acid substituents) Carbazole Four benzoic acid groups Unstable MOFs (BUT-74)

Electronic and Functional Comparisons

  • Core Aromaticity: H4CTNA (carbazole): Electron-rich, nitrogen-containing core enhances fluorescence properties and stabilizes MOFs via π-π stacking . H4PTTNA (pyrene): Larger π-conjugated system improves gas adsorption selectivity (e.g., C2H2/C2H4 separation) but lacks nitrogen-based electronic modulation . Trimethylbenzene-core analogue: Reduced conjugation limits applications to non-porous systems .
  • Coordination Chemistry :

    • H4CTNA forms Zr-MOFs (BUT-63) with superior hydrolytic stability compared to H4CTTB-based MOFs (BUT-74), which degrade under acidic/basic conditions . This stability arises from the naphthoate groups’ bulkiness, which protects Zr–O bonds from hydrolysis.
    • H4PTTNA forms hydrogen-bonded frameworks (HOFs) rather than MOFs, limiting thermal stability (<200°C vs. >500°C for Zr-MOFs) .

Performance Metrics

Property H4CTNA (BUT-63) H4PTTNA (HOF-14) H4CTTB (BUT-74)
Surface Area (m²/g) ~1,800 ~1,200 ~1,500
Thermal Stability (°C) >500 <200 <100
pH Sensing Range 1.0–8.0 N/A N/A
Gas Selectivity (C2H2/C2H4) Moderate High Low

Critical Analysis of Limitations

  • H4CTNA: Limited solubility in polar solvents (e.g., DMSO, THF) complicates large-scale synthesis .
  • H4PTTNA : Low thermal stability restricts applications to ambient conditions .
  • Trimethylbenzene-core analogue : Lack of porosity and functional groups limits utility beyond basic research .

Q & A

Basic Research Question

  • X-ray diffraction (XRD) : Confirms crystalline structure and ligand geometry .
  • Nuclear Magnetic Resonance (NMR) : Validates proton environments (e.g., carbazole aromatic protons at δ 8.2–8.5 ppm, naphthoic acid protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry : Verifies molecular weight (882.92 g/mol) via MALDI-TOF or ESI-MS .
  • Elemental analysis : Ensures stoichiometric ratios (C₆₀H₃₄O₈) .

How does the carbazole core influence the chemical stability of metal-organic frameworks (MOFs) constructed using this ligand?

Advanced Research Question
The carbazole core in ligands like CTNA⁴⁻ enhances MOF stability through:

  • Strong Zr–O bonds : Carbazole-based MOFs (e.g., BUT-63) exhibit thermal stability >500°C due to robust coordination with Zr₆ clusters .
  • Cluster flexibility : Zr₆ clusters reversibly rearrange μ₃-OH groups without disrupting carboxylate linkages, enabling structural resilience under mechanical stress (e.g., 10 tons/cm² pressure) .
  • Hydrogen bonding : Carbazole’s planar aromatic system promotes π-π stacking, reducing pore collapse in aqueous or acidic conditions .

What strategies mitigate fluorescence quenching in MOFs using this ligand for sensor applications?

Advanced Research Question

  • Ligand engineering : Asymmetric substitution (e.g., 2-naphthoic acid groups) reduces carboxylate exposure, minimizing solvent-induced quenching .
  • Pore environment control : Encapsulating fluorophores within hydrophobic MOF pores (e.g., BUT-63) shields them from water, preserving fluorescence intensity .
  • Coordination modulation : Adjusting metal-ligand ratios (e.g., Zr:CTNA = 1:2) optimizes π-conjugation for enhanced emission .

How can researchers resolve contradictions between adsorption capacity and fluorescence quenching efficiency in pollutant detection?

Advanced Research Question

  • Preconcentration effect : High-surface-area MOFs (e.g., BUT-13, 3948 m²/g) adsorb antibiotics (nitrofurazone) or explosives (TNP) at ppb levels, concentrating analytes near fluorophores to amplify quenching .
  • Competitive adsorption : Test cross-selectivity by co-exposing MOFs to interfering molecules (e.g., humic acid) to refine ligand-analyte specificity .
  • Kinetic studies : Monitor time-resolved fluorescence to distinguish static (adsorption-driven) vs. dynamic (collisional) quenching mechanisms .

What are the critical parameters for safe handling and storage during experimental procedures?

Basic Research Question

  • Storage : Keep in tightly sealed containers at 15–25°C, away from light and humidity to prevent decomposition .
  • Handling : Use fume hoods with HEPA filters and wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Incompatibilities : Avoid strong acids/bases (risk of ligand protonation/degradation) and oxidizing agents (risk of combustion) .

What are the environmental implications of degradation products under anaerobic conditions?

Advanced Research Question

  • Carboxylation pathway : Anaerobic microbial degradation yields 2-naphthoic acid derivatives (e.g., tetrahydro-2-naphthoic acid), which persist due to slow ring cleavage .
  • Bioaccumulation risk : Hydrophobic degradation products (logP >3) may accumulate in lipid-rich tissues; assess via OECD 305 guidelines .
  • Mitigation : UV/H₂O₂ advanced oxidation processes degrade residual naphthoic acids into non-toxic aliphatic intermediates .

How can Zr-based MOFs be engineered for dual functionality (sensing and adsorption)?

Advanced Research Question

  • Topological design : Use D4h 8-connected Zr₆ clusters and D3h 3-connected CTNA⁴⁻ ligands to create hierarchical pores for analyte capture and fluorescence resonance energy transfer (FRET) .
  • Ligand functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-acidity for selective nitroaromatic adsorption .
  • Post-synthetic modification : Graft pH-sensitive dyes (e.g., fluorescein) onto MOF surfaces for real-time monitoring of adsorbed pollutants .

What spectroscopic techniques are optimal for analyzing photophysical properties?

Basic Research Question

  • UV-vis absorption : Identify π→π* transitions (λmax ≈ 350–400 nm) and charge-transfer bands in MOFs .
  • Fluorescence spectroscopy : Measure emission maxima (λem ≈ 450–500 nm) and quantum yields (ΦF) using integrating spheres .
  • Confocal microscopy : Map intracellular pH changes in live cells using MOF-based nanosensors .

How can coordination environments be engineered to enhance catalytic or separation performance?

Advanced Research Question

  • Metal cluster variation : Replace Zr⁴⁺ with Fe³⁺ or Al³⁺ to modulate Lewis acidity for catalytic hydrolysis of organophosphates .
  • Ligand spacing : Adjust naphthoic acid substituents to tune pore aperture (e.g., 6.5 Å for BUT-63) for size-selective hydrocarbon separation .
  • Defect engineering : Introduce missing-linker defects to create open metal sites for CO₂ or H₂O adsorption .

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